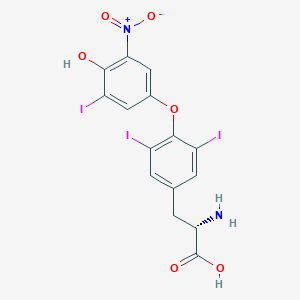
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound belonging to the class of nitrophenols. This compound is characterized by the presence of multiple iodine atoms and a nitro group attached to a phenyl ring, which is further connected to a tyrosine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of a phenolic compound. The process may include:
Iodination: Introduction of iodine atoms to the phenolic ring using reagents like iodine monochloride (ICl) or iodine in the presence of oxidizing agents.
Nitration: Introduction of a nitro group (-NO2) to the phenolic ring using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling with Tyrosine: The iodinated and nitrated phenol is then coupled with L-tyrosine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodo-5-nitrophenylacetic acid: Shares a similar phenolic structure with iodine and nitro groups.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: Contains similar functional groups but differs in the attached moiety.
Uniqueness
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of multiple iodine atoms and its specific coupling with L-tyrosine, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H11I3N2O6 |
|---|---|
Molecular Weight |
695.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-nitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I3N2O6/c16-8-4-7(5-12(13(8)21)20(24)25)26-14-9(17)1-6(2-10(14)18)3-11(19)15(22)23/h1-2,4-5,11,21H,3,19H2,(H,22,23)/t11-/m0/s1 |
InChI Key |
OQLZPBQQKUCBKW-NSHDSACASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)


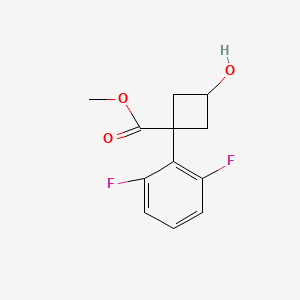

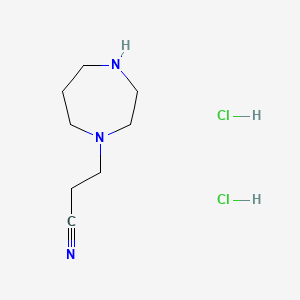
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)
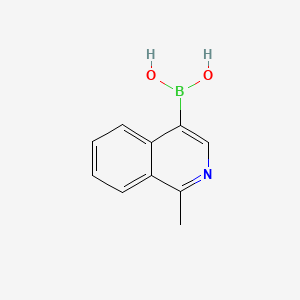
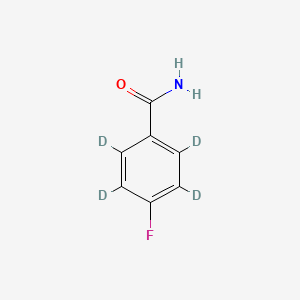

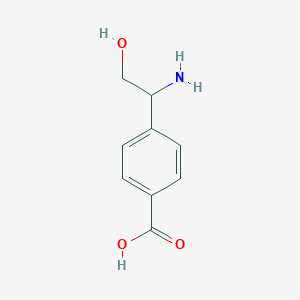
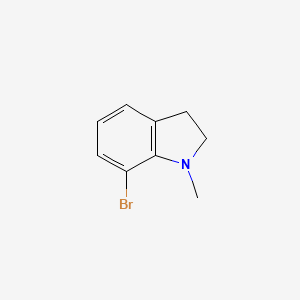
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
